molecular formula C16H22N2O2 B7917762 Cyclopropyl-(R)-piperidin-3-yl-carbamic acid benzyl ester

Cyclopropyl-(R)-piperidin-3-yl-carbamic acid benzyl ester

Cat. No.: B7917762
M. Wt: 274.36 g/mol
InChI Key: UMTXEPOPQRZXII-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl-(R)-piperidin-3-yl-carbamic acid benzyl ester (CAS 1354014-83-7) is a chiral piperidine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C16H22N2O2, features a stereospecific (R)-configured piperidine ring, a cyclopropyl group, and a benzyl carbamate moiety, making it a valuable synthetic intermediate and building block for the construction of more complex biologically active molecules . This compound serves as a key precursor in the development of novel therapeutic agents. Its structural framework is integral to N-cyclopropyl-N-piperidinylbenzamides, which are recognized as modulators of the GPR119 receptor . GPR119 is a G-protein-coupled receptor primarily expressed in pancreatic β-cells and gastrointestinal cells, and it is a promising target for the treatment of metabolic disorders, including type 2 diabetes and obesity . Furthermore, related heterocyclic compounds containing the piperidine scaffold have been extensively investigated as potent and selective inhibitors of the enzyme Dipeptidyl Peptidase-IV (DPP-IV) . DPP-IV inhibitors are a established class of therapeutics for type 2 diabetes, working by enhancing insulin secretion and improving glucose homeostasis . Piperidine derivatives are among the most important synthetic fragments for designing drugs and are present in more than twenty classes of pharmaceuticals . The development of sophisticated chiral building blocks like this ester is crucial for advancing drug discovery programs. This product is provided for research applications as a biochemical tool and synthetic intermediate. It is intended for use in laboratory research only and is not classified as a drug, cosmetic, or for human or veterinary therapeutic use.

Properties

IUPAC Name

benzyl N-cyclopropyl-N-[(3R)-piperidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c19-16(20-12-13-5-2-1-3-6-13)18(14-8-9-14)15-7-4-10-17-11-15/h1-3,5-6,14-15,17H,4,7-12H2/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTXEPOPQRZXII-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N(C2CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)N(C2CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Pool Synthesis from (R)-Piperidin-3-Amine Precursors

The most direct route leverages enantiomerically pure (R)-piperidin-3-amine as a starting material. A three-step protocol involves:

  • Cyclopropanation : Reaction of (R)-piperidin-3-amine with cyclopropyl isocyanate under anhydrous conditions (CH₂Cl₂, 0–5°C, 12 h) yields the cyclopropyl-piperidinyl urea intermediate .

  • Benzyl Ester Formation : The urea intermediate undergoes benzylation using benzyl chloroformate (Cbz-Cl) in the presence of triethylamine (Et₃N) as a base (THF, 25°C, 6 h) .

  • Purification : Column chromatography (silica gel, hexane/EtOAc 4:1) achieves >95% purity, confirmed by HPLC .

Key Data :

StepReagents/ConditionsYield (%)Purity (%)
1Cyclopropyl isocyanate, CH₂Cl₂, 0°C8290
2Cbz-Cl, Et₃N, THF7592
3Silica chromatography9599

This method benefits from commercial availability of (R)-piperidin-3-amine but faces scalability limitations due to high reagent costs .

Catalytic Asymmetric Synthesis via Rhodium-Catalyzed Reductive Heck Reaction

A breakthrough approach employs rhodium-catalyzed asymmetric reductive Heck cyclization to construct the (R)-piperidine scaffold enantioselectively (Scheme 1) :

  • Substrate Preparation : Pyridine-1(2H)-carboxylate derivatives are partially hydrogenated to tetrahydropyridines.

  • Asymmetric Carbometalation : Rhodium(I)/chiral phosphine catalysts (e.g., (R)-BINAP) mediate cross-coupling with arylboronic acids (toluene, 80°C, 24 h) .

  • Cyclopropanation : The resulting tetrahydropyridine undergoes [2+1] cycloaddition with dichlorocarbene (CHCl₃, NaOH, phase-transfer catalyst) .

  • Carbamate Protection : Benzyl chloroformate introduces the benzyl ester group (DMF, 0°C → 25°C, 4 h) .

Advantages :

  • Enantiomeric excess (ee) >96% achieved via chiral ligand control .

  • Modular synthesis allows introduction of diverse aryl/vinyl groups at C3 .

Limitations :

  • Requires specialized catalysts (Rhodium complexes).

  • Multi-step purification increases production time .

Resolution of Racemic Mixtures via Diastereomeric Salt Formation

For non-catalytic routes, resolution of racemic cyclopropyl-piperidinyl intermediates remains practical:

  • Racemic Synthesis : Piperidine-3-carboxylic acid is cyclopropanated via Simmons-Smith reaction (Zn-Cu/CH₂I₂, Et₂O) .

  • Salt Formation : The racemic amine reacts with (1S)-camphorsulfonic acid in ethanol, yielding diastereomeric salts with differential solubility .

  • Crystallization : Sequential recrystallization (EtOH/H₂O) isolates the (R)-enantiomer (>99% ee) .

  • Carbamation : Benzyl chloroformate converts the resolved amine to the target carbamate .

Industrial Relevance :

  • Scalable to kilogram quantities (patent WO2009070485A1) .

  • Cost-effective for bulk production despite moderate yields (45–60%) .

Solid-Phase Synthesis for High-Throughput Applications

Automated solid-phase methods enable parallel synthesis of carbamate derivatives (Scheme 2) :

  • Resin Functionalization : Wang resin is loaded with Fmoc-protected (R)-piperidin-3-amine (DIC/HOBt, DMF) .

  • Cyclopropanation : On-resin reaction with cyclopropyl isocyanate (DIPEA, DCM, 12 h) .

  • Benzylation : Cbz-Cl in DMF deprotects and esterifies the carbamate .

  • Cleavage : TFA/DCM (95:5) releases the product, purified via reverse-phase HPLC .

Performance Metrics :

  • Purity: 85–90% after HPLC.

  • Throughput: 96 compounds/week .

Industrial-Scale Continuous Flow Synthesis

Recent advancements adopt continuous flow reactors for enhanced efficiency:

  • Piperidine Formation : Hydrogenation of pyridine derivatives in a packed-bed reactor (H₂, 50 bar, Pd/C catalyst) .

  • In-line Cyclopropanation : Dichlorocarbene generated electrochemically (CHCl₃, −10°C) .

  • Carbamate Coupling : Microfluidic mixer ensures rapid reaction with benzyl chloroformate (residence time: 2 min) .

Process Data :

ParameterValue
Production rate1.2 kg/h
Overall yield68%
Solvent consumptionReduced by 40%

Mechanistic Insights and Side-Reaction Mitigation

Critical side reactions during synthesis include:

  • Over-Benzylation : Excess Cbz-Cl leads to N,N-dibenzylated byproducts. Controlled stoichiometry (1.1 eq Cbz-Cl) minimizes this .

  • Racemization : Elevated temperatures during cyclopropanation induce epimerization. Low-temperature conditions (−20°C) preserve ee .

  • Ring-Opening : Cyclopropane rings are susceptible to nucleophilic attack. Anhydrous conditions (molecular sieves) prevent hydrolysis .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-®-piperidin-3-yl-carbamic acid benzyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: Nucleophilic substitution reactions are possible, especially at the ester and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or other nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Cyclopropyl-®-piperidin-3-yl-carbamic acid benzyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropyl-®-piperidin-3-yl-carbamic acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Cyclopropyl-(S)-piperidin-3-yl-carbamic acid tert-butyl ester

Key Differences :

  • Stereochemistry : The (S)-configuration at the piperidine-3-yl position versus (R) in the parent compound .
  • Ester Group : tert-butyl ester replaces benzyl, altering hydrolytic stability and lipophilicity.
  • Molecular Formula : C₁₃H₂₄N₂O₂ (), with a molecular weight of 240.34 g/mol .

Implications :

  • Reduced aromaticity may decrease π-π stacking interactions in biological systems.

[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester

Key Differences :

  • Ring Size : Pyrrolidine (5-membered) replaces piperidine (6-membered), increasing ring strain and altering basicity .
  • Substituent : A chloro-acetyl group on the pyrrolidine nitrogen introduces electron-withdrawing effects.
  • Molecular Formula : C₁₇H₂₁ClN₂O₃ , molecular weight 344.8 g/mol ().

Implications :

  • The chloro-acetyl group may enhance reactivity in nucleophilic substitution reactions, making it a versatile intermediate for functionalization.
  • Pyrrolidine’s smaller ring size could reduce steric hindrance but limit conformational flexibility compared to piperidine.

Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester

Key Differences :

  • Substituent : A 2-hydroxyethyl group on the piperidine nitrogen introduces polarity .
  • Stereochemistry : (S)-configuration at piperidine-3-yl vs (R).
  • Molecular Formula : C₁₈H₂₄N₂O₃ , molecular weight 318.4 g/mol ().

Implications :

  • Increased polarity may reduce blood-brain barrier permeability compared to the parent compound.

(R)-Piperidin-3-yl-carbamic acid benzyl ester (Without Cyclopropyl Group)

Key Differences :

  • Lack of Cyclopropyl : Reduces steric bulk and lipophilicity.
  • Molecular Formula : C₁₃H₁₈N₂O₂ , molecular weight 234.3 g/mol ().

Implications :

  • Lower molecular weight and lipophilicity may enhance solubility but reduce membrane permeability.

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Ring Features Ester Group
Cyclopropyl-(R)-piperidin-3-yl-carbamic acid benzyl ester C₁₇H₂₂N₂O₂* ~298.4 Cyclopropyl, Piperidine (R-configuration) Benzyl
Cyclopropyl-(S)-piperidin-3-yl-carbamic acid tert-butyl ester C₁₃H₂₄N₂O₂ 240.34 tert-butyl ester, (S-configuration) tert-butyl
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester C₁₇H₂₁ClN₂O₃ 344.8 Chloro-acetyl, Pyrrolidine Benzyl
Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester C₁₈H₂₄N₂O₃ 318.4 2-hydroxyethyl, (S-configuration) Benzyl
(R)-Piperidin-3-yl-carbamic acid benzyl ester C₁₃H₁₈N₂O₂ 234.3 No cyclopropyl, Piperidine (R-configuration) Benzyl

*Inferred based on structural analogs.

Research Implications

  • Synthetic Utility: The benzyl ester in the parent compound facilitates deprotection under hydrogenolysis, enabling modular synthesis of piperidine derivatives .
  • Biological Relevance : Cyclopropyl groups may enhance metabolic stability by resisting oxidative degradation, as seen in protease inhibitors .
  • Chiral Specificity : The (R)-configuration is critical for enantioselective interactions in receptor binding, as observed in kinase inhibitors .

Biological Activity

Cyclopropyl-(R)-piperidin-3-yl-carbamic acid benzyl ester is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C13_{13}H18_{18}N2_2O2_2
  • Molecular Weight : Approximately 246.29 g/mol
  • IUPAC Name : this compound

This structure combines a cyclopropyl group with a piperidine ring and a carbamic acid moiety, which may confer specific biological interactions and activities.

The biological activity of this compound is believed to involve its interaction with various molecular targets, including:

  • Receptors : The compound may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
  • Enzymes : It has been shown to inhibit certain enzymes, potentially leading to altered metabolic processes within cells.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Preliminary studies suggest effectiveness against various pathogens, indicating potential use in treating infections.
  • Neuroprotective Effects : The piperidine scaffold is often associated with neuroactive properties, which may influence neurotransmitter systems and provide neuroprotection.
  • Antitumor Activity : Some derivatives have been studied for their anticancer potential, showing cytotoxic effects in tumor cell lines.

Comparative Analysis with Similar Compounds

A comparison with related compounds can highlight the uniqueness of this compound:

Compound NameStructural FeaturesUnique Aspects
Cyclopropyl-(S)-piperidin-3-yl-carbamic acid benzyl esterStereoisomer with similar propertiesDifferent biological activities due to stereochemistry
Piperidin-3-yl-carbamic acid benzyl esterLacks cyclopropyl groupDifferent chemical reactivity and effects
Cyclopropyl-piperidin-3-yl-carbamic acid methyl esterMethyl instead of benzyl esterVariations in chemical and biological properties

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study investigated the antimicrobial effects of the compound against various bacterial strains. Results indicated significant inhibition of growth in several pathogens, suggesting its potential as an antimicrobial agent .
  • Neuroprotective Effects : In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage, supporting its role in neuroprotection .
  • Antitumor Activity Investigation : Research on the cytotoxic effects of this compound on cancer cell lines showed promising results, with enhanced apoptosis induction compared to control treatments .

Q & A

Basic Synthesis & Structural Analysis

Q1: What are the key steps and challenges in synthesizing Cyclopropyl-(R)-piperidin-3-yl-carbamic acid benzyl ester? A1: Synthesis typically involves:

  • Piperidine functionalization : Introducing the cyclopropyl group via nucleophilic substitution or coupling reactions under controlled pH and temperature (e.g., 0–5°C to minimize side reactions) .
  • Carbamate formation : Reacting with benzyl chloroformate in dichloromethane or THF, requiring anhydrous conditions to avoid hydrolysis .
  • Purification : High-Performance Liquid Chromatography (HPLC) is critical for isolating enantiomerically pure products, with yields ranging from 70–90% depending on stepwise optimization .
    Challenges include maintaining stereochemical integrity (R-configuration at piperidin-3-yl) and minimizing racemization during acylations .

Q2: How is the stereochemistry of this compound validated, and why is it pharmacologically significant? A2:

  • Analytical techniques : Chiral HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., NOE experiments) confirm the (R)-configuration .
  • Pharmacological impact : The stereochemistry influences binding affinity to targets like serotonin or dopamine receptors. For example, (R)-enantiomers of piperidine carbamates show 10–50× higher activity than (S)-counterparts in enzyme inhibition assays .

Advanced Mechanistic & Interaction Studies

Q3: What experimental approaches are used to study this compound’s interactions with biological targets? A3:

  • In vitro assays : Radioligand binding studies (e.g., with [³H]-labeled analogs) quantify affinity for G-protein-coupled receptors (GPCRs) .
  • Enzyme kinetics : Fluorescence-based assays measure inhibition constants (Ki) for targets like acetylcholinesterase or monoamine oxidases .
  • Molecular dynamics simulations : Predict binding modes using homology models of target proteins, validated by mutagenesis studies .
    Contradictions in data (e.g., varying Ki values across studies) may arise from differences in assay pH, solvent systems, or protein isoforms .

Q4: How can researchers resolve discrepancies in reported biological activity data? A4:

  • Standardize assay conditions : Use consistent buffer systems (e.g., PBS at pH 7.4) and validate protein sources (e.g., recombinant vs. native enzymes) .
  • Meta-analysis : Compare structural analogs (e.g., tert-butyl vs. benzyl esters) to identify substituent effects on activity. For example, cyclopropyl groups enhance metabolic stability but may reduce solubility, affecting apparent potency .
  • Dose-response curves : Re-evaluate EC50/IC50 values using orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Pharmacological Optimization & Safety

Q5: What strategies improve the pharmacokinetic profile of this compound? A5:

  • Prodrug design : Replace the benzyl ester with bioreversible groups (e.g., pivaloyloxymethyl) to enhance oral bioavailability .
  • Metabolic stability : Introduce deuterium at labile positions (e.g., α-to the carbonyl) to slow CYP450-mediated degradation .
  • Solubility enhancement : Co-crystallize with cyclodextrins or formulate as nanosuspensions .

Q6: How are toxicity and off-target effects assessed preclinically? A6:

  • In vitro panels : Screen against hERG channels (patch-clamp electrophysiology) and hepatocyte viability (MTT assays) .
  • In vivo models : Acute toxicity studies in rodents (OECD 423) with histopathology and serum biomarker analysis (ALT, AST) .
  • Off-target profiling : Use kinase/GPCR profiling services (Eurofins/Cerep) to identify promiscuous binding .

Emerging Research Directions

Q7: What unexplored applications exist for this compound in neuroscience? A7:

  • Neuroinflammation : Modulate microglial activation via NLRP3 inflammasome inhibition, assessed by IL-1β ELISA in LPS-stimulated BV2 cells .
  • Neuroprotection : Evaluate in MPTP-induced Parkinson’s models with tyrosine hydroxylase immunohistochemistry .

Q8: How can computational methods accelerate derivative design? A8:

  • QSAR modeling : Train models on datasets of piperidine carbamates to predict ADMET properties .
  • Fragment-based design : Merge cyclopropyl-piperidine scaffolds with fragments from known CNS drugs (e.g., donepezil) via docking studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.